2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine
Description
2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, and a 3-methylsulfanylpropyl group at position 4 on the morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfanylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-9-7-11(5-4-6-13-3)8-10(2)12-9/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVISEVTHMLOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with a suitable 3-methylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted morpholines depending on the nucleophile used
Scientific Research Applications
2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and function. The presence of the methylsulfanyl group can enhance its binding affinity to certain targets, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylmorpholine
- 4-(3-Methylsulfanylpropyl)morpholine
- 2,6-Dimethyl-4-(methylsulfonyl)morpholine
Uniqueness
2,6-Dimethyl-4-(3-methylsulfanylpropyl)morpholine stands out due to the presence of both the 2,6-dimethyl groups and the 3-methylsulfanylpropyl group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
